molecular formula C13H11NO3 B14085245 4-Methyl-1-nitro-2-phenoxybenzene

4-Methyl-1-nitro-2-phenoxybenzene

Cat. No.: B14085245
M. Wt: 229.23 g/mol
InChI Key: XHZKAYJBJAVEOE-UHFFFAOYSA-N
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Description

4-Methyl-1-nitro-2-phenoxybenzene is an organic compound with the molecular formula C13H11NO3. It is a derivative of benzene, characterized by the presence of a methyl group, a nitro group, and a phenoxy group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-nitro-2-phenoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 4-methyl-2-phenoxybenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes. These processes often start with the preparation of intermediates, followed by nitration and other necessary modifications. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-nitro-2-phenoxybenzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: 4-Methyl-1-amino-2-phenoxybenzene.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

4-Methyl-1-nitro-2-phenoxybenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential pharmacological properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-1-nitro-2-phenoxybenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with nucleophiles in biological systems. These interactions can lead to the formation of covalent bonds with biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitro-1-phenoxybenzene: Similar structure but different position of the nitro group.

    4-Methyl-1-nitro-2-methoxybenzene: Similar structure with a methoxy group instead of a phenoxy group.

    4-Methyl-1-nitro-2-chlorobenzene: Similar structure with a chlorine atom instead of a phenoxy group.

Uniqueness

4-Methyl-1-nitro-2-phenoxybenzene is unique due to the presence of the phenoxy group, which imparts distinct chemical and physical properties

Properties

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

IUPAC Name

4-methyl-1-nitro-2-phenoxybenzene

InChI

InChI=1S/C13H11NO3/c1-10-7-8-12(14(15)16)13(9-10)17-11-5-3-2-4-6-11/h2-9H,1H3

InChI Key

XHZKAYJBJAVEOE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2

Origin of Product

United States

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